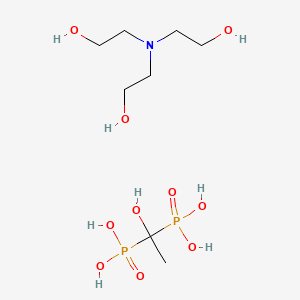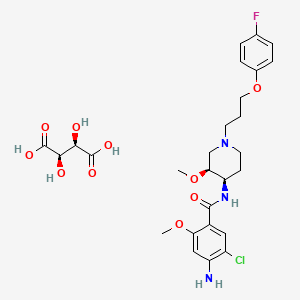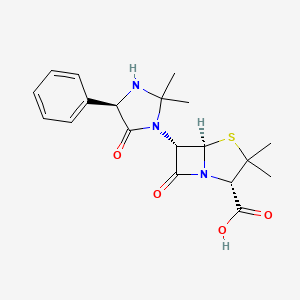
Epihetacillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epihetacillin is a derivative of hetacillin, a semi-synthetic penicillin antibiotic. Hetacillin itself is a prodrug that is converted into ampicillin in the body. This compound is formed through the epimerization of hetacillin at the C-6 position. This compound is of interest due to its potential antibacterial properties and its role in the study of penicillin derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epihetacillin is synthesized through the epimerization of hetacillin. The process involves treating hetacillin with a base such as sodium hydroxide (NaOH) at a pH above 9.5. The reaction is typically carried out at room temperature, and the best yield is obtained at pH 7.0 . The epimerization can also be performed using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) on silylated hetacillin, which provides a higher yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Epihetacillin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form epi-ampicillin.
Epimerization: The compound can revert to hetacillin under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) at pH 11.5.
Epimerization: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or triethylamine.
Major Products Formed:
Epi-ampicillin: Formed through the hydrolysis of this compound.
Diketopiperazine: A secondary product formed during the hydrolysis process.
Wissenschaftliche Forschungsanwendungen
Epihetacillin has several applications in scientific research:
Wirkmechanismus
Epihetacillin, like other penicillin derivatives, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Hetacillin: The parent compound of epihetacillin, which is converted to ampicillin in the body.
Ampicillin: A widely used penicillin antibiotic with a broad spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific epimerization at the C-6 position, which distinguishes it from other penicillin derivatives. This structural difference can influence its stability, reactivity, and interaction with bacterial enzymes, making it a valuable compound for research and development in the field of antibiotics .
Eigenschaften
CAS-Nummer |
18715-92-9 |
|---|---|
Molekularformel |
C19H23N3O4S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
(2S,5R,6S)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12+,13+,16-/m1/s1 |
InChI-Schlüssel |
DXVUYOAEDJXBPY-LMOYCYGVSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


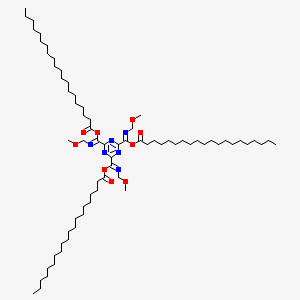
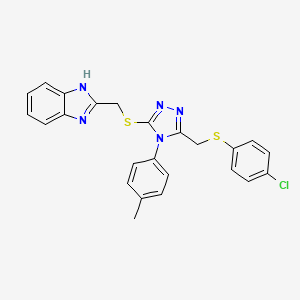
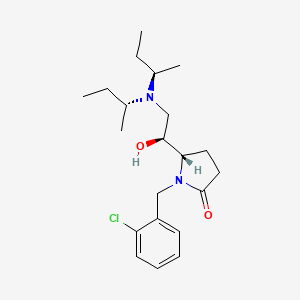
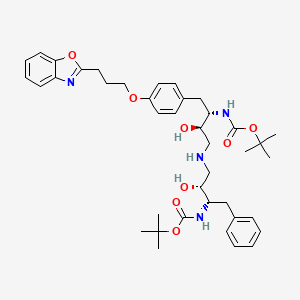
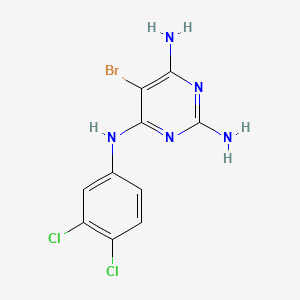
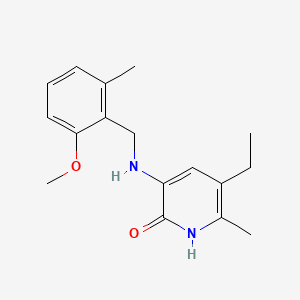



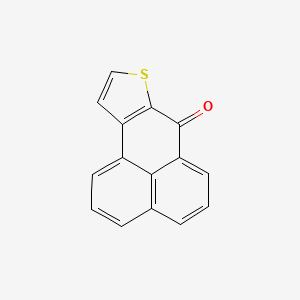
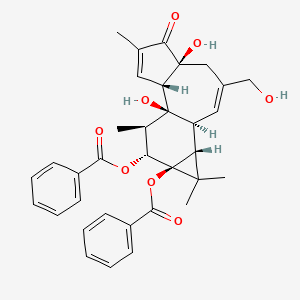
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
